molecular formula C19H21NO5S B3463143 Phenacyl 3-(diethylsulfamoyl)benzoate

Phenacyl 3-(diethylsulfamoyl)benzoate

Cat. No.: B3463143
M. Wt: 375.4 g/mol
InChI Key: VNNPBQWQWYAHGU-UHFFFAOYSA-N
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Description

Phenacyl 3-(diethylsulfamoyl)benzoate is a sulfonamide-containing benzoate ester derivative characterized by a phenacyl group (aromatic ketone) and a diethylsulfamoyl moiety at the meta-position of the benzoate backbone. This compound is structurally significant due to its sulfonamide functional group, which is known to influence biological activity, solubility, and intermolecular interactions.

Properties

IUPAC Name

phenacyl 3-(diethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-3-20(4-2)26(23,24)17-12-8-11-16(13-17)19(22)25-14-18(21)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNPBQWQWYAHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 3-(diethylsulfamoyl)benzoate typically involves the reaction of phenacyl bromide with 3-(diethylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 3-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenacyl derivatives.

Scientific Research Applications

Phenacyl 3-(diethylsulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenacyl 3-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conformational and Crystallographic Differences

A key study comparing 36 phenacyl benzoate derivatives (including sulfonamide variants) with adamantyl-based esters revealed significant differences in molecular conformation and packing efficiency (Table 1) :

Compound Class Conformation Torsion Angle Range Structural Occupancy Intermolecular Interactions
Phenacyl benzoates Periplanar, Synclinal, or Mixed 71°–91° 63–69% (majority) π…π, C–H…π interactions
Adamantyl-based esters Synclinal only 69.7°–86.12° <63% (except 2n) Limited π interactions, C–H…O/Cl bonds
Phenacyl 3-sulfonamides* Synclinal (predicted) ~70°–85° (estimated) ~65% (estimated) C–H…O/S=O interactions

*Phenacyl 3-(diethylsulfamoyl)benzoate is hypothesized to adopt synclinal conformation based on its structural similarity to other phenacyl benzoates. The bulky diethylsulfamoyl group likely reduces π-stacking interactions compared to phenyl-substituted analogs, analogous to adamantyl-based esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenacyl 3-(diethylsulfamoyl)benzoate
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Phenacyl 3-(diethylsulfamoyl)benzoate

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